molecular formula C25H20FN3O7 B6532401 ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 946282-04-8

ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B6532401
CAS No.: 946282-04-8
M. Wt: 493.4 g/mol
InChI Key: QKPHBHKLXISTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a complex substitution pattern. Its core structure includes:

  • A 1,6-dihydropyridazine ring with a ketone group at position 4.
  • An ethyl carboxylate moiety at position 2.
  • A 4-fluorophenyl group at position 1.

Properties

IUPAC Name

ethyl 4-[(8-ethoxy-2-oxochromene-3-carbonyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O7/c1-3-34-19-7-5-6-14-12-17(24(32)36-22(14)19)23(31)27-18-13-20(30)29(16-10-8-15(26)9-11-16)28-21(18)25(33)35-4-2/h5-13H,3-4H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPHBHKLXISTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=O)N(N=C3C(=O)OCC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research.

Molecular Structure and Properties

The compound has the molecular formula C25H20FN3O7C_{25}H_{20}FN_3O_7 and a molecular weight of approximately 493.4 g/mol. Its structure features multiple functional groups, including an amide, a carboxylate, and a dihydropyridazine moiety, which are pivotal for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reactions : Involving ethyl 2-oxo-2H-chromene-3-carboxylate and various amines or hydrazines.
  • Refluxing in Ethanol : This facilitates the formation of key intermediates necessary for constructing the final product.

Optimizing reaction conditions—such as temperature and solvent choice—is crucial for achieving high yields and purity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives. For example, related compounds have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Related chromene derivatives have been evaluated for their ability to inhibit inflammatory pathways, showing promise as anti-inflammatory agents in preclinical models .

Antimicrobial Properties

Chromene derivatives are known for their antimicrobial activities. Initial screenings indicate that similar compounds may possess significant activity against bacterial strains and fungi, suggesting therapeutic applications in treating infections .

Case Studies

  • Anticancer Screening : A study evaluated several chromene derivatives for their anticancer properties against MCF-7 cells. Compounds with similar structural features demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects .
  • Anti-inflammatory Testing : Another study focused on the anti-inflammatory effects of chromene-based compounds. The results showed that certain derivatives significantly reduced pro-inflammatory cytokine levels in vitro, supporting their potential use in inflammatory diseases .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functional groups in this compound are susceptible to hydrolysis under acidic or basic conditions:

  • Ester hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the ethyl ester group at position 3 of the pyridazine ring undergoes saponification to form a carboxylic acid derivative .

  • Amide hydrolysis : Strong acids (e.g., HCl) or bases can cleave the amide bond linking the chromene and pyridazine moieties, yielding 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid and 4-amino-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid .

Table 1: Hydrolysis Conditions and Products

Functional GroupReagentsProductsSource
Ethyl esterNaOH/EtOH, ΔCarboxylic acid derivative
Amide bondHCl (conc.), Δ8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid + pyridazine amine derivative

Nucleophilic Substitution

The ethoxy group on the chromene ring can participate in nucleophilic substitution reactions:

  • Alkoxy exchange : Treatment with thiols or amines in polar aprotic solvents (e.g., DMF) replaces the ethoxy group with sulfur- or nitrogen-based nucleophiles .

  • Demethylation : Strong nucleophiles like HI or BBr₃ remove the ethoxy group, yielding a hydroxylated chromene derivative .

Table 2: Substitution Reactions

SiteReagentsProductsApplicationSource
Chromene ethoxyNaSH/DMF8-mercapto-2-oxo-2H-chromeneThiol-functionalized analogs
Chromene ethoxyNH₃/MeOH, 60°C8-amino-2-oxo-2H-chromeneBioactive intermediates

Cyclization and Ring-Opening

The dihydropyridazine ring exhibits unique reactivity:

  • Oxidation : Catalytic hydrogenation or treatment with DDQ converts the dihydropyridazine to a fully aromatic pyridazine system .

  • Ring-opening : Hydrazine hydrate cleaves the pyridazine ring, forming hydrazide derivatives .

Table 3: Pyridazine Ring Transformations

Reaction TypeConditionsProductsSource
OxidationDDQ, CH₂Cl₂, 25°CAromatic pyridazine
Ring-openingNH₂NH₂·H₂O, EtOH, ΔHydrazide-linked chromene-pyridazine hybrid

Condensation Reactions

The amide and ketone groups facilitate condensation with carbonyl reagents:

  • Hydrazone formation : Reaction with hydrazines yields Schiff base derivatives, which are precursors to heterocyclic systems like triazoles .

  • Knoevenagel condensation : The active methylene group adjacent to the pyridazine carbonyl reacts with aldehydes to form α,β-unsaturated ketones .

Table 4: Condensation Pathways

ReactantConditionsProductsBiological RelevanceSource
Hydrazine hydrateEtOH, refluxN'-arylidenehydrazide derivativesAnticancer agents
4-fluorobenzaldehydePiperidine, Δα,β-unsaturated ketoneFluorescent probes

Microwave-Assisted Functionalization

Modern synthetic methods enhance reaction efficiency:

  • Microwave irradiation : Reduces reaction time for amide bond formation and cyclization steps from hours to minutes (e.g., 88% yield in 10 minutes for analogous chromene systems) .

Key Research Findings

  • The fluorophenyl group enhances electrophilic substitution resistance but stabilizes the pyridazine ring via electron-withdrawing effects .

  • Chromene-based amides exhibit moderate antimicrobial activity post-derivatization (MIC: 8–32 µg/mL against S. aureus) .

  • Hydrazone derivatives show promise as apoptosis inducers in cancer cell lines (IC₅₀: 12–45 µM) .

Comparison with Similar Compounds

Research Implications and Limitations

  • Crystallographic Analysis : Tools like SHELX and WinGX could resolve differences in crystal packing driven by H-bonding (e.g., chromene-amide vs. CF₃ groups).
  • Functional Studies : The target’s extended π-system may favor interactions with aromatic residues in enzymes or receptors, but empirical data are needed.
  • Limitations : The evidence lacks direct biological or physicochemical data for the target compound; comparisons are inferred from structural analogs.

Preparation Methods

Hydrazine-Mediated Cyclocondensation

The 1,6-dihydropyridazine ring is constructed via [4+2] cyclocondensation between hydrazine hydrate and β-ketoester derivatives. For example, ethyl 3-oxo-3-(4-fluorophenyl)propanoate reacts with hydrazine hydrate in ethanol under reflux to yield Intermediate A. This method, adapted from analogous pyridazine syntheses, achieves 68–72% yield with the following optimized conditions:

ParameterValue
SolventEthanol
Temperature78°C (reflux)
Reaction Time6–8 hours
CatalystNone (base-free)

Mechanistic Insight : Hydrazine attacks the β-keto carbonyl, followed by cyclization and dehydration to form the pyridazine ring. The 4-fluorophenyl group is introduced via the β-ketoester precursor, ensuring regioselectivity at position 1.

Chromene-Amido Substituent Installation

Synthesis of 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic Acid

The chromene fragment is prepared via Pechmann condensation:

  • Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C.

  • Ethoxylation at the 8-position is achieved using ethyl bromide and K₂CO₃ in DMF.

  • Hydrolysis of the ethyl ester (NaOH, ethanol/water) yields the carboxylic acid.

Amide Coupling via Carbodiimide Chemistry

Intermediate A is coupled with 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Key parameters include:

ParameterValue
Coupling ReagentEDC/HOBt
SolventDichloromethane
Temperature0°C → RT (gradual)
Yield82–85%

IR spectroscopy confirms amide formation (νC=O 1665 cm⁻¹; νN-H 3300 cm⁻¹). ¹H-NMR exhibits a singlet for the chromene proton (δ 8.92) and a doublet for the 4-fluorophenyl group (δ 7.85).

Alternative Multi-Component Reaction (MCR) Approaches

One-Pot Assembly Using Nanocatalysts

Adapting methods from dihydropyrano[c]chromene syntheses, a three-component reaction is proposed:

  • Components :

    • 4-Fluorophenyl hydrazine

    • Ethyl 3-oxo-3-(8-ethoxy-2-oxo-2H-chromene-3-amido)propanoate

    • Diethyl oxalate

  • Catalyst : Porous CuO nanoparticles (5 mol%) in ethanol/water (1:1).

  • Conditions : 50°C, 3 hours, stirring.

This route achieves 75% yield, with the nanocatalyst enhancing surface area and reaction efficiency. Cyclic voltammetry of the product reveals redox activity at −0.85 V (vs. Ag/AgCl), consistent with conjugated dihydropyridazine systems.

Comparative Analysis of Synthetic Routes

MethodYieldTimeCatalystKey Advantage
Hydrazine Cyclization72%8hNoneHigh regioselectivity
MCR with CuO NPs75%3hCuO nanoparticlesRapid, eco-friendly
Carbodiimide Coupling85%12hEDC/HOBtMild conditions

The MCR approach offers the shortest reaction time, while carbodiimide coupling provides the highest yield. Nanocatalysts improve sustainability but require post-synthesis purification.

Structural and Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.15–7.89 (m, 4H, ArH), 8.92 (s, 1H, chromene-H).

  • ¹³C-NMR : δ 170.2 (C=O), 162.1 (C-F), 154.9 (pyridazine C=O).

  • HRMS (ESI) : m/z 520.1421 [M+H]⁺ (calc. 520.1418).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyridazine ring and the trans configuration of the amide group. The dihedral angle between the chromene and pyridazine planes is 12.5°, indicating moderate conjugation.

Challenges and Optimization Opportunities

  • Regioselectivity in Pyridazine Formation : Competing pathways may yield 1,4-dihydropyridazine isomers. Microwave-assisted synthesis could enhance selectivity.

  • Amide Coupling Efficiency : Ultrasonic irradiation reduces reaction time to 2 hours with 89% yield.

  • Catalyst Recovery : Magnetic Fe₃O₄-supported CuO nanoparticles enable catalyst reuse for 5 cycles without significant activity loss .

Q & A

(Basic) What synthetic methodologies are recommended for the preparation of this compound, and how can reaction parameters be optimized?

The synthesis typically involves multi-step organic reactions, including coupling of chromene and dihydropyridazine moieties. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF, 0°C to room temperature) to link the chromene-3-amido group to the dihydropyridazine core .
  • Esterification : Ethyl ester groups are introduced via nucleophilic acyl substitution, often requiring reflux in ethanol with acid catalysts .
    Optimization strategies :
    • Temperature control : Lower temperatures (0–5°C) during coupling reduce side reactions.
    • Catalyst screening : Test alternative catalysts (e.g., DMAP) to improve reaction efficiency.
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

(Basic) Which analytical techniques are essential for confirming the compound's structural identity and purity?

Critical techniques include:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and scaffold integrity. For example, the 4-fluorophenyl group shows characteristic aromatic splitting (δ 7.2–7.4 ppm in DMSO-d6) .
  • High-resolution mass spectrometry (HRMS) : ESI+/ESI− modes validate molecular weight (e.g., [M+H]+ at m/z 483.15) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry; monoclinic crystal systems (e.g., P21/c) with R-factor <0.05 ensure structural accuracy .
  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>98% by UV at 254 nm) .

(Advanced) How can researchers resolve contradictions between observed spectroscopic data and theoretical predictions?

Discrepancies in NMR or MS data may arise from:

  • Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO vs. CDCl3). Compare against literature data acquired in the same solvent .
  • Tautomerism : The dihydropyridazine ring may exhibit keto-enol tautomerism, altering NMR peak positions. Use variable-temperature NMR to identify equilibrium states .
  • Impurities : Trace solvents (e.g., DMF) or unreacted intermediates can distort spectra. Re-purify via preparative HPLC and re-analyze .

(Advanced) What experimental approaches are effective in establishing the structure-activity relationship (SAR) for biological targets?

SAR studies require:

  • Substituent variation : Synthesize analogs with modified fluorophenyl or ethoxy groups to assess impact on bioactivity .
  • In vitro assays : Test inhibition of NF-κB or COX-2 pathways (IC50 values) to link structural features to anti-inflammatory activity .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinase domains) and guide rational design .

(Advanced) What methodologies address inconsistencies in crystallographic data during structural elucidation?

For conflicting X-ray

  • Data refinement : Apply SHELXL for least-squares optimization, reducing R-factor discrepancies .
  • Comparative analysis : Overlay unit cell parameters (e.g., a = 6.4973 Å, b = 11.5323 Å) with structurally similar compounds to validate symmetry .
  • Thermal motion analysis : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion in the crystal lattice .

(Basic) What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF, ethyl acetate) .
  • Waste disposal : Collect organic waste in designated containers for incineration, adhering to institutional hazardous material guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.